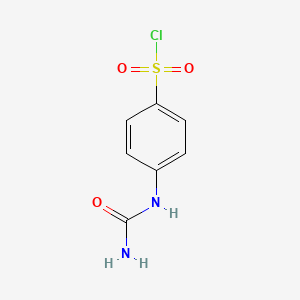![molecular formula C9H12N2O B2793467 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one CAS No. 115310-14-0](/img/structure/B2793467.png)
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one, also known as THCP, is a cannabinoid compound that has recently gained attention due to its potential medical applications. THCP is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but is believed to be much more potent.
Scientific Research Applications
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one has several potential medical applications, including pain relief, anti-inflammatory effects, and anti-cancer properties. Studies have shown that 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one has a much stronger binding affinity for the cannabinoid receptors CB1 and CB2 than THC, which suggests that it may be more effective in treating certain conditions. 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one has also been shown to have a higher bioavailability than THC, meaning that it can be absorbed more efficiently by the body.
Mechanism of Action
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one binds to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating a wide range of physiological processes. When 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one binds to these receptors, it can modulate the release of neurotransmitters and other signaling molecules, which can have a variety of effects on the body. 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one is believed to have a more potent effect on the endocannabinoid system than THC, which may explain its potential medical benefits.
Biochemical and Physiological Effects:
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one has been shown to have several biochemical and physiological effects, including pain relief, anti-inflammatory effects, and anti-cancer properties. Studies have also shown that 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one can reduce anxiety and depression in animal models, although further research is needed to confirm these effects in humans. 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one has also been shown to have a higher bioavailability than THC, meaning that it can be absorbed more efficiently by the body.
Advantages and Limitations for Lab Experiments
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one has several advantages for lab experiments, including its high potency and bioavailability. However, the synthesis of 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one is a complex process, and further research is needed to optimize the yield and purity of the compound. 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one is also a relatively new compound, and more research is needed to fully understand its effects on the body.
Future Directions
There are several future directions for research on 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one, including further studies on its potential medical applications, optimization of the synthesis method, and development of new analogs with improved properties. 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one may also have potential as a therapeutic agent for conditions such as chronic pain, inflammation, and cancer, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one is a complex process that involves several steps. The first step is the synthesis of 2,3-dihydro-5-hydroxy-2,2-dimethyl-1H-indene-1-carboxylic acid, which is then converted to 2,3-dihydro-5-hydroxy-2,2-dimethyl-1H-inden-1-yl)-4-(1-methylethyl)-2,4-dioxobutanoic acid. This compound is then reacted with hydrazine to produce 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one. The synthesis of 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one is a challenging process, and further research is needed to optimize the yield and purity of the compound.
properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-7-8(10-11)4-2-3-5-9(7)12/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXXKPGQXLHJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Oxabicyclo[2.2.1]heptan-2-YL)methanesulfonyl chloride](/img/structure/B2793386.png)
![8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2793388.png)


![N-(furan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2793395.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2793396.png)
![methyl 5-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)furan-2-carboxylate](/img/structure/B2793398.png)

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2793400.png)

![N-[[4-(6-Oxa-9-azaspiro[4.5]decane-9-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2793403.png)
![N-[[4-(3-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2793405.png)
![3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2793406.png)
![3-[(2,5-Dimethylphenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2793407.png)